N-(4-bromo-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a bromine atom at the 4-position of the benzothiazole ring and an acetamide group at the 2-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that benzothiazole derivatives can undergo various chemical reactions to form biologically active compounds . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt. This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic activities . These activities suggest that benzothiazole derivatives may interact with and influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic profile of synthesized benzothiazole derivatives has been reported to be favorable .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-bromo-2-aminobenzothiazole with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products Formed
Substitution Reactions: New benzothiazole derivatives with different substituents at the 4-position.
Oxidation and Reduction Reactions: Formation of sulfoxides, sulfones, amines, or thiols.
Condensation Reactions: Formation of imines or enamines.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Biological Studies: The compound is employed in studies investigating the biological activity of benzothiazole derivatives, including their antimicrobial, antifungal, and anti-inflammatory properties.
Chemical Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Material Science: Benzothiazole derivatives are used in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
- N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYCZCAYPRAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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